5,7-dimethyl-N'-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Description
5,7-DIMETHYL-N’-[(E)-(2-METHYLPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound has garnered interest due to its potential pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Properties
Molecular Formula |
C16H16N6O |
|---|---|
Molecular Weight |
308.34 g/mol |
IUPAC Name |
5,7-dimethyl-N-[(E)-(2-methylphenyl)methylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H16N6O/c1-10-6-4-5-7-13(10)9-17-20-15(23)14-19-16-18-11(2)8-12(3)22(16)21-14/h4-9H,1-3H3,(H,20,23)/b17-9+ |
InChI Key |
KAVYIIKAALNGTE-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2=NN3C(=CC(=NC3=N2)C)C |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=NN3C(=CC(=NC3=N2)C)C |
solubility |
12.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIMETHYL-N’-[(E)-(2-METHYLPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions often include boiling chloroform as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-DIMETHYL-N’-[(E)-(2-METHYLPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and chloroform . The reactions are typically carried out under controlled temperatures and solvent conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5,7-DIMETHYL-N’-[(E)-(2-METHYLPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5,7-DIMETHYL-N’-[(E)-(2-METHYLPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes and receptors, leading to the modulation of biological processes such as cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share similar pharmacological activities, including antimicrobial and anticancer properties.
Thiazoles: Known for their use in drugs for allergies, hypertension, and bacterial infections.
1,2,4-Triazolopyrimidines: These compounds exhibit antitumor, antimalarial, and anti-inflammatory properties.
Uniqueness
What sets 5,7-DIMETHYL-N’-[(E)-(2-METHYLPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE apart is its unique structure, which allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
